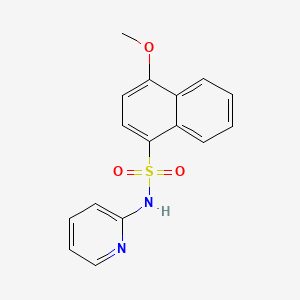

![molecular formula C26H29NO4 B2725741 N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid CAS No. 1335034-84-8](/img/structure/B2725741.png)

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid is a compound used in scientific research for its potential therapeutic properties. It is a modified amino acid that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Aplicaciones Científicas De Investigación

Synthesis of Constrained Heterocyclic γ-Amino Acids

The N-Fmoc-amino acid serves as a precursor in the synthesis of constrained heterocyclic γ-amino acids, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These compounds mimic the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A notable synthesis approach involves cross-Claisen condensations, yielding N-Fmoc-β-keto ester intermediates that are further processed into ATCs with significant yields ranging from 45 to 90%. This method demonstrates the flexibility in introducing a variety of lateral chains to the γ-amino acids, highlighting its potential in designing protein structure mimics (Mathieu et al., 2015).

Development of Bio-inspired Functional Materials

N-Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc group. These features are leveraged in the development of functional materials for applications such as cell cultivation, bio-templating, optical devices, drug delivery systems, catalysis, and therapeutic and antibiotic properties. The review by Tao et al. (2016) provides comprehensive insights into the self-organization and applications of Fmoc-modified biomolecules, underscoring their importance in creating bio-inspired materials for various scientific and technological applications (Tao et al., 2016).

Peptide Synthesis and Modification

The utility of N-Fmoc-amino acids extends to solid-phase peptide synthesis (SPPS), where they are used for the synthesis of biologically active peptides, including those with specific modifications. For example, the introduction of carbonylated peptides, which model oxidatively modified peptides found in biological systems, utilizes fully protected derivatives of unnatural amino acids synthesized from N-Fmoc-amino acids. This approach facilitates the study of oxidative stress-related diseases and the development of potential therapeutic interventions (Waliczek et al., 2015).

Glycopeptide Synthesis

Another application involves the synthesis of glycosylated building blocks for glycopeptide synthesis. N-Fmoc amino acids with unprotected carboxyl groups can be glycosylated using carbohydrate 1,2-trans peracetates, leading to the production of aliphatic and phenolic O- and S-glycosides of amino acids. These glycosylated building blocks are crucial for the stepwise synthesis of glycopeptides, showcasing the role of N-Fmoc-amino acids in the creation of complex biomolecules for research and therapeutic purposes (Salvador et al., 1995).

Propiedades

IUPAC Name |

(3R,4S,6S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-25(2)20-12-21(23(28)29)26(3,13-22(20)25)27-24(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t20?,21-,22-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJGQLLPQKSSM-FWLOSBONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)